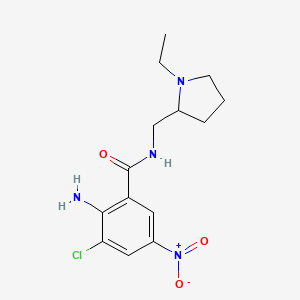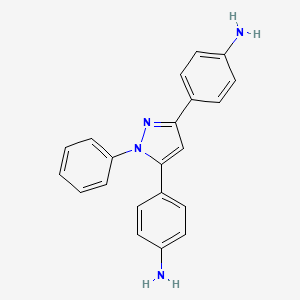
4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethylene group and a methyl group attached to the isoxazole ring. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Aminomethylene Group: The aminomethylene group can be introduced via a condensation reaction between an appropriate aldehyde and an amine in the presence of a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethylene group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the aminomethylene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving isoxazole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development: The compound can be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethylene group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethylene)-3-methylisoxazol-5(4H)-one: Lacks the (Z) configuration.
4-(Aminomethylene)-3-ethylisoxazol-5(4H)-one: Contains an ethyl group instead of a methyl group.
4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a methyl group.
Uniqueness
Geometric Configuration: The (Z) configuration of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one provides unique steric and electronic properties.
Reactivity: The presence of the aminomethylene group and the specific geometric arrangement can influence the compound’s reactivity and interaction with other molecules.
Propiedades
Número CAS |
112548-74-0 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
4-methanimidoyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3 |
Clave InChI |
UTLCOTPNVYNHNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
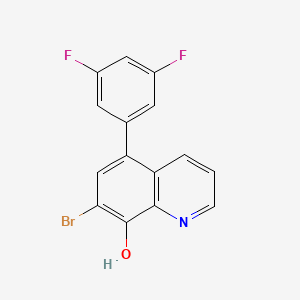
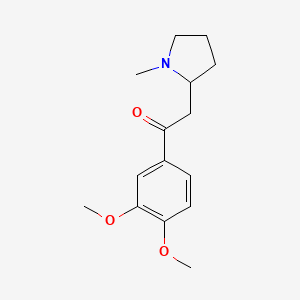

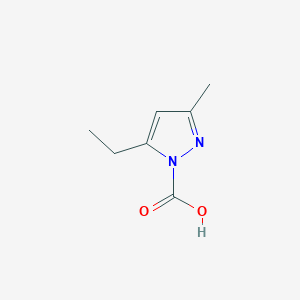
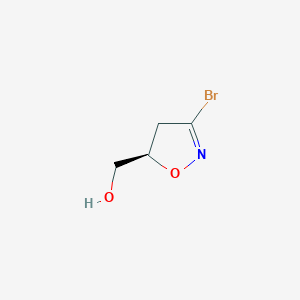
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
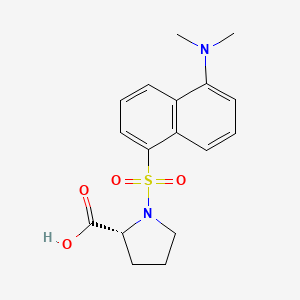
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
